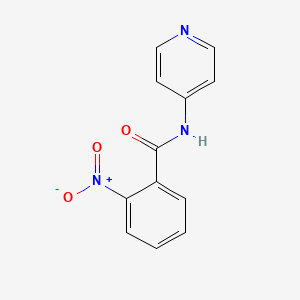
3'-N-Didesmethyl-3'-N-tosyl azithromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-N-Didesmethyl-3’-N-tosyl Azithromycin: is a derivative of azithromycin, a well-known macrolide antibiotic
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-N-Didesmethyl-3’-N-tosyl Azithromycin typically involves the selective removal of methyl groups from azithromycin followed by the introduction of a tosyl group. The reaction conditions often require the use of strong acids or bases to facilitate the demethylation process, followed by tosylation using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.
Reduction: Reduction reactions may target the tosyl group, potentially converting it back to a simpler amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted azithromycin derivatives.
科学的研究の応用
Chemistry: 3’-N-Didesmethyl-3’-N-tosyl Azithromycin is used as a reference standard in analytical chemistry to study the behavior of azithromycin derivatives.
Biology: In biological research, this compound helps in understanding the structure-activity relationship of macrolide antibiotics and their interactions with bacterial ribosomes.
Medicine: While not directly used as a therapeutic agent, it aids in the development of new antibiotics by providing insights into the modification of existing drugs to overcome resistance.
Industry: In the pharmaceutical industry, this compound is used in quality control and validation processes to ensure the consistency and efficacy of azithromycin-based medications.
作用機序
The mechanism of action of 3’-N-Didesmethyl-3’-N-tosyl Azithromycin involves binding to the bacterial ribosome, similar to azithromycin. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death. The tosyl group may enhance its binding affinity or alter its pharmacokinetic properties.
類似化合物との比較
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The original macrolide antibiotic from which azithromycin and clarithromycin are derived.
特性
CAS番号 |
2095879-65-3 |
|---|---|
分子式 |
C44H75N3O15S |
分子量 |
918.1 g/mol |
IUPAC名 |
N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
InChIキー |
DBZCHNDJNSRJPU-RBQZDAPESA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B8270235.png)









